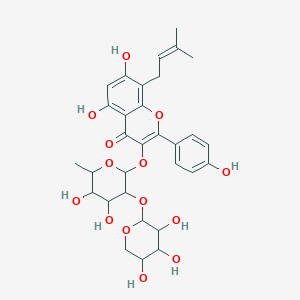![molecular formula C17H11ClN2OS B15285073 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol is a complex organic compound with the molecular formula C17H11ClN2OS. This compound is characterized by the presence of a quinazolinol core structure substituted with a 5-chloro-1-benzothien-3-ylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-1-benzothiophene-3-carbaldehyde with 2-aminobenzyl alcohol under acidic conditions to form the intermediate. This intermediate is then cyclized to form the quinazolinol core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
化学反応の分析
Types of Reactions
2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, hydrogenated quinazolinols, and substituted benzothiophene compounds .
科学的研究の応用
2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds include:
- [(1S)-1-(5-Chloro-1-benzothien-3-yl)-2-(2-naphthylamino)-2-oxoethyl]phosphonic acid
- 3-[(5-Chloro-1,3-benzothiazol-2-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid
- Various benzothiazole and benzothiophene derivatives .
Uniqueness
What sets 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol apart is its unique combination of a quinazolinol core with a benzothienylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C17H11ClN2OS |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
2-[(5-chloro-1-benzothiophen-3-yl)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H11ClN2OS/c18-11-5-6-15-13(8-11)10(9-22-15)7-16-19-14-4-2-1-3-12(14)17(21)20-16/h1-6,8-9H,7H2,(H,19,20,21) |
InChIキー |
GTKIRYKODMTYFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CSC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


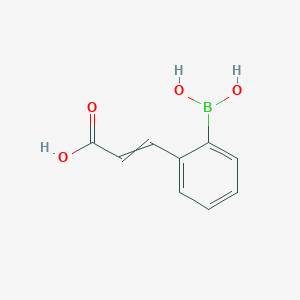
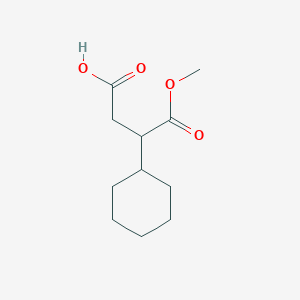

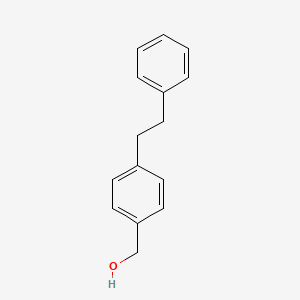
![cis-(1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride](/img/structure/B15285020.png)
![(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)

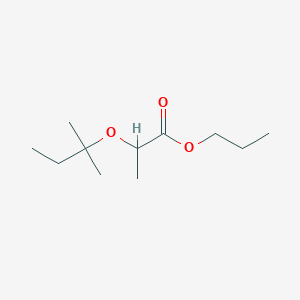
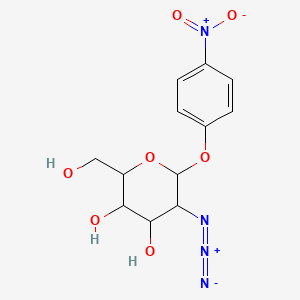
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
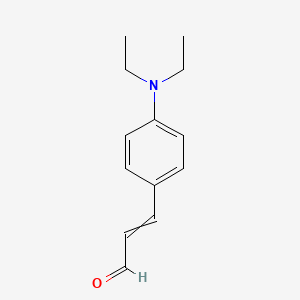
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
